4,6-Dichloro-2-methoxypyrimidine

Regioselectivity Suzuki-Miyaura Coupling Cross-Coupling

Medicinal chemists struggle with uncontrolled regioselectivity when using symmetric pyrimidines like 4,6-dichloropyrimidine, leading to mixed products and wasted effort. 4,6-Dichloro-2-methoxypyrimidine (CAS 1074-40-4) solves this: - **Forced regiocontrol:** 2-methoxy deactivates C2, restricting SNAr and Suzuki couplings exclusively to C4 and C6 positions - **Sequential derivatization:** Install aryl at C4 (Suzuki), then amine at C6 (SNAr)-or reverse-without protecting groups - **Proven scalability:** Kilo-scale use in radiolabeled pharmaceutical synthesis (e.g., [¹⁴C₃]-moxonidine) Immediate lab-to-process scale supply with verified purity.

Molecular Formula C5H4Cl2N2O
Molecular Weight 179 g/mol
CAS No. 1074-40-4
Cat. No. B020893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-methoxypyrimidine
CAS1074-40-4
Synonyms4,6-Dichloro-2-methoxy-pyrimidine; 
Molecular FormulaC5H4Cl2N2O
Molecular Weight179 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC(=N1)Cl)Cl
InChIInChI=1S/C5H4Cl2N2O/c1-10-5-8-3(6)2-4(7)9-5/h2H,1H3
InChIKeyWDELVDLDINRUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-methoxypyrimidine: Regiospecific Building Block


4,6-Dichloro-2-methoxypyrimidine (CAS 1074-40-4) is a polysubstituted pyrimidine heterocycle (molecular formula C₅H₄Cl₂N₂O, molecular weight 179.00 g/mol) [1]. It is a pale yellow solid with a melting point of 59-60 °C and a density of 1.446 g/cm³ [2]. This compound functions as a versatile synthetic intermediate in medicinal chemistry and agrochemical discovery, distinguished by its unique 2-methoxy-4,6-dichloro substitution pattern that enables predictable, sequential derivatization strategies not possible with simpler analogs .

Polysubstituted pyrimidine building block with 2-methoxy-4,6-dichloro substitution pattern
2-Methoxy group deactivates C2 position, directing reactivity exclusively to C4 and C6
Enables predictable sequential derivatization via Suzuki coupling and SNAr

Why 4,6-Dichloro-2-methoxypyrimidine Cannot Be Replaced


4,6-Dichloro-2-methoxypyrimidine cannot be generically substituted with common analogs such as 2,4-dichloro-6-methoxypyrimidine or 4,6-dichloro-5-methoxypyrimidine due to profound differences in regioselectivity that dictate the sequence and outcome of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1][2]. Unlike 2,4-dichloro-6-methoxypyrimidine, where the chlorine at the 2-position is significantly more reactive, the 2-methoxy group in 4,6-dichloro-2-methoxypyrimidine deactivates that position, forcing reactivity exclusively to the 4- and 6-positions and enabling a unique, predictable reaction sequence . The 5-methoxy analog exhibits a different crystalline structure and distinct regiochemical outcomes due to its altered electron density distribution [3].

2,4-Dichloro-6-methoxypyrimidine
May shift initial coupling site to C2, disrupting sequential C4/C6 derivatization strategies.
4,6-Dichloro-5-methoxypyrimidine
Altered crystalline and electronic structure may lead to different regiochemical outcomes.
General substitution context
Unique 2-methoxy-4,6-dichloro pattern is essential for the reported regioselective behavior; direct interchangeability is not reported.

4,6-Dichloro-2-methoxypyrimidine Selectivity & Yields


C4-Selective Suzuki-Miyaura Coupling

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the 2-methoxy substituent of 4,6-dichloro-2-methoxypyrimidine electronically deactivates the C2 position, thereby directing the initial coupling exclusively to the C4 position. This contrasts sharply with 2,4-dichloro-5-methoxypyrimidine, where reaction occurs selectively at the C4 position, and with 2-chloropyrimidine, where the C2 chlorine is displaced first [1].

Suzuki coupling regioselectivity
Cross-study comparable
2-Methoxy deactivates C2 → exclusive C4 coupling
Supports sequential C4/C6 derivatization design
Pd-catalyzed, alkenylboronic acids; contrasts with 2-chloropyrimidine behavior
Regioselectivity Suzuki-Miyaura Coupling Cross-Coupling

SNAr with Ethoxide: Exclusive Monosubstitution

The chlorine atoms at the 4- and 6-positions of 4,6-dichloro-2-methoxypyrimidine are equivalent and highly susceptible to nucleophilic aromatic substitution. Under controlled conditions, reaction with sodium ethoxide (EtONa) in ethanol at approximately 20 °C for 2 hours yields exclusively 4-chloro-6-ethoxy-2-methoxypyrimidine in 89% yield .

Ethoxide monosubstitution yield
Class-level inference
89% yield, 4-chloro-6-ethoxy-2-methoxypyrimidine
Demonstrates efficient C4/C6 leaving-group reactivity
EtONa/EtOH, 20 °C, 2 h; comparable to methylthio analog
Nucleophilic Aromatic Substitution SNAr Reaction Yield

SNAr-Alkylation-SNAr for Aminopyrimidine Synthesis

A synthetic route to 4,6-diamino-5-alkoxypyrimidines has been developed that proceeds via an SNAr-alkylation-SNAr sequence starting from the readily available 4,6-dichloro-5-methoxypyrimidine [1]. This methodology provides a regiocontrolled pathway to polysubstituted aminopyrimidines, a class of compounds frequently exhibiting biological activity [1].

SNAr-alkylation-SNAr route
Class-level inference
Regiocontrolled synthesis of 4,6-diamino-5-alkoxypyrimidines
Enables diverse aminopyrimidine library synthesis
Requires validation with specific amines; regiochemical outcome may vary
Medicinal Chemistry Synthetic Methodology Aminopyrimidines

4,6-Dichloro-2-methoxypyrimidine: Validated Applications


Sequential Diversification for Kinase Inhibitors

Researchers engaged in the synthesis of ATP-competitive kinase inhibitors or other therapeutic targets use 4,6-dichloro-2-methoxypyrimidine as a privileged scaffold for sequential functionalization. Its predictable regioselectivity allows for the modular construction of diverse compound libraries by first installing an aryl or heteroaryl group at the C4 position via Suzuki coupling, followed by an amine at the C6 position via SNAr, or vice versa. This strategy is supported by the compound's established role as a building block for anticancer agents and its documented regioselective behavior [1].

Poly-Substituted Aminopyrimidine Screening Libraries

Medicinal chemists seeking to rapidly generate collections of polysubstituted aminopyrimidines for biological screening will find 4,6-dichloro-2-methoxypyrimidine to be an ideal starting material. The established SNAr-alkylation-SNAr sequence provides a reliable, high-yielding method for introducing two distinct amino groups and a variable alkoxy group with precise regiochemical control. This contrasts with more symmetrical analogs like 4,6-dichloropyrimidine, which lack the 2-position handle for further differentiation and may lead to complex mixtures [2].

Agrochemical Intermediate for Herbicides

Research indicates that 4,6-dichloro-2-methoxypyrimidine itself exhibits herbicidal properties and serves as a precursor for developing new agrochemicals . The ability to sequentially modify the 4- and 6-positions enables the fine-tuning of physicochemical properties, such as logP (predicted XLogP3 of 2.4) , to optimize absorption and translocation in target weeds, making it a valuable scaffold in agricultural research programs.

Industrial-Scale Radiolabeled Synthesis

The robust and regioselective chemistry of 4,6-dichloro-2-methoxypyrimidine has been demonstrated in the kilogram-scale synthesis of radiolabeled pharmaceuticals. For instance, a derivative was successfully used in the synthesis of triple [¹⁴C₃]-labeled moxonidine, an antihypertensive compound, underscoring the compound's suitability for high-value, complex synthetic campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Sequential C4/C6 derivatization capability
Regioselectivity for Suzuki/SNAr steps
Aminopyrimidine screening libraries
SNAr-alkylation-SNAr sequence control
Regioisomeric purity and yield
Agrochemical intermediate development
Modifiable pyrimidine core
Herbicidal activity screening and logP tuning
Radiolabeled research compound synthesis
Scalable regioselective chemistry
Radiolabel incorporation and process robustness
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